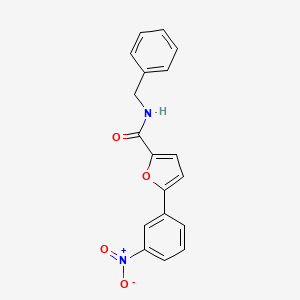
N-(3-chlorophenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-morpholinecarbothioamide, also known as CMCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry and pharmacology. CMCT is a thioamide derivative of the antihistamine drug, chlorpheniramine, and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the binding of the compound to the active site of enzymes, thereby inhibiting their activity. This compound has also been found to interact with various receptors in the brain, including the GABA-A receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels in the brain, and the reduction of intraocular pressure. These effects make this compound a potential candidate for the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-4-morpholinecarbothioamide has several advantages for use in lab experiments, including its relatively low cost, high solubility in organic solvents, and ease of synthesis. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-4-morpholinecarbothioamide. One area of interest is the development of new drugs based on this compound that are more effective and have fewer side effects than current treatments for diseases such as Alzheimer's disease and glaucoma. Another area of interest is the investigation of the potential use of this compound as a tool for studying enzyme activity and neurotransmitter signaling in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-4-morpholinecarbothioamide involves the reaction of chlorpheniramine with carbon disulfide and morpholine in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-morpholinecarbothioamide has been found to exhibit a range of interesting properties that make it a promising candidate for further research. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition of enzyme activity makes this compound a potential candidate for the treatment of various diseases, including Alzheimer's disease and glaucoma.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-2-1-3-10(8-9)13-11(16)14-4-6-15-7-5-14/h1-3,8H,4-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGABQDALBVBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)
![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)

![3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5798553.png)
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5798574.png)